5-(3-Chloro-2-fluorophenyl)nicotinonitrile
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Overview
Description
5-(3-Chloro-2-fluorophenyl)nicotinonitrile is a chemical compound with the molecular formula C12H6ClFN2 and a molecular weight of 232.64 g/mol . This compound is characterized by the presence of a chloro and fluoro substituent on the phenyl ring, which is attached to a nicotinonitrile moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Chloro-2-fluorophenyl)nicotinonitrile typically involves the following steps:
Starting Materials: The synthesis begins with 3-chloro-2-fluoroaniline and 3-cyanopyridine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst and specific temperature and pressure settings to ensure the desired product is obtained.
Purification: The product is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The reaction conditions are carefully monitored to ensure consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(3-Chloro-2-fluorophenyl)nicotinonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki cross-coupling, to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride are used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while coupling reactions can produce biaryl compounds with different functional groups.
Scientific Research Applications
5-(3-Chloro-2-fluorophenyl)nicotinonitrile has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-(3-Chloro-2-fluorophenyl)nicotinonitrile involves its interaction with specific molecular targets. The chloro and fluoro substituents on the phenyl ring can influence the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
5-(3-Chloro-2-fluorophenyl)nicotinonitrile: C12H6ClFN2
5-(3-Chloro-2-fluorophenyl)nicotinamide: C12H7ClFN2O
5-(3-Chloro-2-fluorophenyl)nicotinic acid: C12H7ClFN2O2
Uniqueness
This compound is unique due to its specific combination of chloro and fluoro substituents on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
1346692-05-4 |
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Molecular Formula |
C12H6ClFN2 |
Molecular Weight |
232.64 g/mol |
IUPAC Name |
5-(3-chloro-2-fluorophenyl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C12H6ClFN2/c13-11-3-1-2-10(12(11)14)9-4-8(5-15)6-16-7-9/h1-4,6-7H |
InChI Key |
VPBORXCDUZVRCE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)F)C2=CN=CC(=C2)C#N |
Origin of Product |
United States |
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